molecular formula C9H17Br2N B015080 N-(2-Bromoethyl)quinuclidinium, Bromide CAS No. 104304-10-1

N-(2-Bromoethyl)quinuclidinium, Bromide

Cat. No.: B015080
CAS No.: 104304-10-1
M. Wt: 299.05 g/mol
InChI Key: RNBVASFUNCIZQJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound has the chemical formula C15H23NO2 and a molecular weight of 249.35 g/mol . It is primarily used in research settings to study the pharmacological effects of venlafaxine and its metabolites.

Preparation Methods

The synthesis of WY 46689 involves the demethylation of venlafaxine. This process typically requires the use of strong acids or bases to remove the methyl groups from the nitrogen and oxygen atoms in the venlafaxine molecule. The reaction conditions must be carefully controlled to ensure the selective removal of the methyl groups without affecting other parts of the molecule

Chemical Reactions Analysis

WY 46689 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule. Common reagents for oxidation include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule. Common reagents for reduction include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of WY 46689 can produce hydroxylated derivatives, while reduction can produce dehydroxylated derivatives.

Scientific Research Applications

WY 46689 has several scientific research applications, including:

Comparison with Similar Compounds

WY 46689 is similar to other metabolites of venlafaxine, such as O-desmethylvenlafaxine and N-desmethylvenlafaxine. it is unique in that it lacks both the N-methyl and O-methyl groups present in venlafaxine and its other metabolites . This structural difference may result in distinct pharmacological properties and effects. Other similar compounds include:

WY 46689’s unique structure and properties make it a valuable tool for studying the pharmacological effects of venlafaxine and its metabolites.

Biological Activity

N-(2-Bromoethyl)quinuclidinium bromide is a quaternary ammonium compound that has garnered attention for its potential biological activities, particularly in antimicrobial and pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

N-(2-Bromoethyl)quinuclidinium bromide has the following chemical structure:

  • Molecular Formula: C7_{7}H10_{10}Br2_{2}N
  • Molecular Weight: 244.07 g/mol
  • SMILES Notation: [Br-].CN+(C)CCBr

This compound belongs to the class of quinuclidine derivatives, which are known for their diverse biological activities.

The biological activity of N-(2-Bromoethyl)quinuclidinium bromide is primarily attributed to its interaction with microbial membranes. It acts as a cationic biocide, disrupting the integrity of bacterial membranes, which leads to cell lysis. The compound's positive charge allows it to interact effectively with negatively charged components of bacterial membranes, enhancing its antimicrobial efficacy.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of quinuclidine-based compounds, including N-(2-Bromoethyl)quinuclidinium bromide. The following table summarizes key findings regarding its antimicrobial activity against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus0.39 µg/mL
Escherichia coli0.78 µg/mL
Pseudomonas aeruginosa0.39 µg/mL
Candida albicans0.20 µg/mL

These results indicate that N-(2-Bromoethyl)quinuclidinium bromide exhibits potent antimicrobial activity, particularly against multidrug-resistant strains.

Case Studies

  • Antimicrobial Efficacy Against Resistant Strains
    A study demonstrated that N-(2-Bromoethyl)quinuclidinium bromide showed significantly lower MIC values compared to traditional antibiotics like gentamicin against resistant strains of Pseudomonas aeruginosa. This suggests its potential as a therapeutic agent in treating infections caused by resistant bacteria .
  • Cell Toxicity Assessment
    In vitro assays using human cell lines indicated that N-(2-Bromoethyl)quinuclidinium bromide was non-toxic at therapeutic concentrations, highlighting its safety profile for potential clinical applications .
  • Mechanistic Studies
    Research involving reactive oxygen species (ROS) levels in treated cells revealed that certain concentrations of N-(2-Bromoethyl)quinuclidinium bromide could modulate oxidative stress responses, indicating a complex interaction with cellular pathways that could be further explored for therapeutic benefits .

Comparative Analysis with Other Compounds

To understand the relative efficacy of N-(2-Bromoethyl)quinuclidinium bromide, it is essential to compare it with other quinuclidine derivatives:

Compound MIC (µg/mL) Activity Type
N-p-chlorobenzyl-3-hydroxyquinuclidinium bromide0.39Antibacterial
N-p-nitrobenzyl-3-hydroxyquinuclidinium bromide0.20Antifungal
N-(2-Bromoethyl)quinuclidinium bromide0.39Antibacterial & Antifungal

This comparison underscores the broad-spectrum activity exhibited by N-(2-Bromoethyl)quinuclidinium bromide alongside its analogs.

Properties

IUPAC Name

1-(2-bromoethyl)-1-azoniabicyclo[2.2.2]octane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrN.BrH/c10-4-8-11-5-1-9(2-6-11)3-7-11;/h9H,1-8H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBVASFUNCIZQJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2(CCC1CC2)CCBr.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70543611
Record name 1-(2-Bromoethyl)-1-azabicyclo[2.2.2]octan-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104304-10-1
Record name 1-(2-Bromoethyl)-1-azabicyclo[2.2.2]octan-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Bromoethyl)quinuclidinium, Bromide
Reactant of Route 2
N-(2-Bromoethyl)quinuclidinium, Bromide
Reactant of Route 3
N-(2-Bromoethyl)quinuclidinium, Bromide
Reactant of Route 4
N-(2-Bromoethyl)quinuclidinium, Bromide
Reactant of Route 5
N-(2-Bromoethyl)quinuclidinium, Bromide
Reactant of Route 6
Reactant of Route 6
N-(2-Bromoethyl)quinuclidinium, Bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.